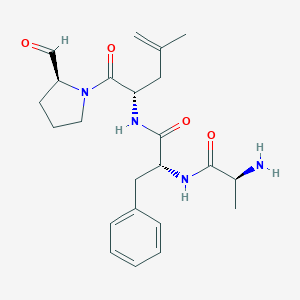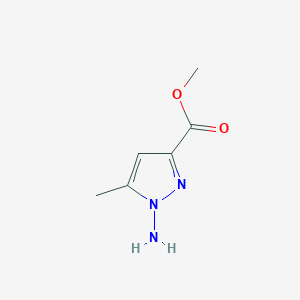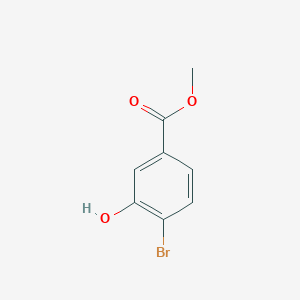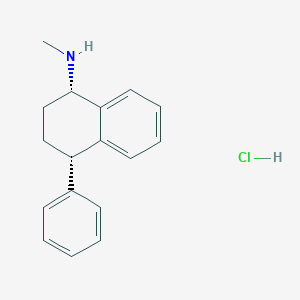
Cyclo(prolyl-alanyl-phenylalanyl-leucyl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) (CPL) is a cyclic peptide that has attracted significant attention in the scientific community due to its potential use in various fields, including drug development, biotechnology, and medical research. CPL is a synthetic peptide that is composed of four amino acids, including proline, alanine, phenylalanine, and leucine. The cyclic structure of CPL makes it more resistant to enzymatic degradation and enhances its stability, making it a promising candidate for various applications.
作用機序
The mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. It has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response.
生化学的および生理学的効果
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit various biochemical and physiological effects, including antimicrobial, anticancer, and anti-inflammatory activities. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer and lung cancer. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has also been shown to exhibit anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its stability, which makes it more resistant to enzymatic degradation compared to linear peptides. This stability makes Cyclo(prolyl-alanyl-phenylalanyl-leucyl) a promising candidate for various applications, including drug development and medical research. However, one of the limitations of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is its high cost of synthesis, which can limit its use in large-scale experiments.
将来の方向性
There are various future directions for the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) in scientific research. One of the most significant future directions is the development of Cyclo(prolyl-alanyl-phenylalanyl-leucyl)-based drugs for the treatment of various diseases, including cancer and infectious diseases. Another future direction is the use of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) as a tool for studying various cellular processes, including protein-protein interactions and enzyme activity. Additionally, the development of new synthesis methods for Cyclo(prolyl-alanyl-phenylalanyl-leucyl) could lead to the production of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) at a lower cost, making it more accessible for various applications.
In conclusion, Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is a promising cyclic peptide that has shown significant potential for various scientific research applications. Its stability, antimicrobial, anticancer, and anti-inflammatory activities make it a promising candidate for drug development and medical research. Further research is needed to fully understand the mechanism of action of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) and its potential applications in various fields.
合成法
The synthesis of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) involves the solid-phase peptide synthesis method, which involves the stepwise addition of amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the N- and C-termini of the peptide chain. The resulting cyclic peptide is then cleaved from the resin and purified using various chromatographic techniques.
科学的研究の応用
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of Cyclo(prolyl-alanyl-phenylalanyl-leucyl) is in drug development, where it is used as a lead compound for the development of novel drugs. Cyclo(prolyl-alanyl-phenylalanyl-leucyl) has been shown to exhibit potent antimicrobial, anticancer, and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
特性
CAS番号 |
151545-20-9 |
|---|---|
製品名 |
Cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
分子式 |
C23H32N4O4 |
分子量 |
428.5 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-N-[(2S)-1-[(2S)-2-formylpyrrolidin-1-yl]-4-methyl-1-oxopent-4-en-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C23H32N4O4/c1-15(2)12-20(23(31)27-11-7-10-18(27)14-28)26-22(30)19(25-21(29)16(3)24)13-17-8-5-4-6-9-17/h4-6,8-9,14,16,18-20H,1,7,10-13,24H2,2-3H3,(H,25,29)(H,26,30)/t16-,18-,19+,20-/m0/s1 |
InChIキー |
IITUVPKVNFWTCD-FFGOWVMKSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=C)C)C(=O)N2CCC[C@H]2C=O)N |
SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=C)C)C(=O)N2CCCC2C=O)N |
配列 |
AFXP |
同義語 |
cyclic(prolyl-alanyl-D-phenylalanyl-leucyl) cyclo PAFL cyclo(Pro-Ala-Phe-Leu) cyclo(prolyl-alanyl-phenylalanyl-leucyl) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)




![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)
